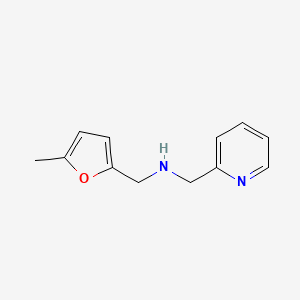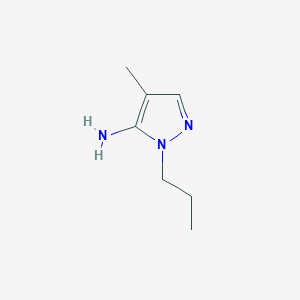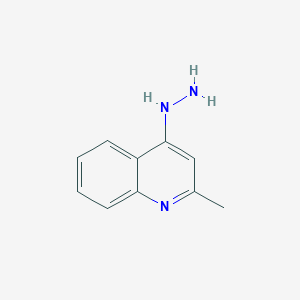![molecular formula C15H17NO3 B1299394 [3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid CAS No. 842964-33-4](/img/structure/B1299394.png)
[3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,2-Dimethyl-propionyl)-indol-1-yl]-acetic acid (DMPIA) is an organic compound belonging to the class of carboxylic acids. It is mainly used in the synthesis of various drugs, as well as in the study of biochemical and physiological processes. DMPIA has a wide range of applications in the field of pharmaceuticals and biochemistry, and it is important to understand its synthesis, mechanism of action, and biochemical and physiological effects.
科学的研究の応用
Bacterial Catabolism and Plant Growth Hormone
Indole-acetic acid (IAA), a plant growth hormone, and its derivatives are studied for their role in bacterial catabolism and interaction with plant physiology. Bacteria capable of degrading IAA can exploit it as a carbon, nitrogen, and energy source, potentially influencing plant growth and health. This research highlights the environmental significance of IAA and its analogs in microbial-plant interactions, providing a foundation for biotechnological applications aimed at plant growth promotion or phytoremediation (Laird, Flores, & Leveau, 2020).
Corrosion Inhibition
Studies on acetic acid and its analogs have shown their relevance in corrosion science. For instance, organic acids like acetic acid are involved in corrosion processes of metals such as copper, highlighting the need for understanding their impact on material degradation and the development of corrosion inhibitors for industrial applications (Bastidas & La Iglesia, 2007).
Reactive Extraction and Separation Processes
The physicochemical properties of carboxylic acids, including acetic acid and its derivatives, are exploited in separation technologies. Research on the reactive extraction of carboxylic acids using organic solvents and supercritical fluids highlights innovative methods for the efficient separation of these compounds from aqueous solutions, which is crucial in industrial processes and environmental management (Djas & Henczka, 2018).
Microbial Production of Volatile Fatty Acids
Research on microbial routes for producing volatile fatty acids (VFAs) from renewable resources emphasizes the potential of biotechnological approaches in generating valuable chemicals from waste materials. This area of study underlines the role of microbial fermentation in sustainable chemical production, contributing to the circular economy and reducing reliance on fossil fuels (Bhatia & Yang, 2017).
Green Chemistry and Organic Synthesis
The exploration of green chemistry approaches in organic synthesis, including the use of dimethyl urea and tartaric acid mixtures, reflects the ongoing shift towards more sustainable and environmentally friendly chemical processes. These studies provide insights into novel synthetic pathways and the potential for developing greener solvents and catalysts for industrial chemistry (Ali, Chinnam, & Aswar, 2021).
Safety and Hazards
作用機序
Target of Action
The compound, also known as “2-(3-Pivaloyl-1H-indol-1-yl)acetic acid”, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them valuable in the development of new therapeutic derivatives.
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific derivative and its targets . They can interact with their targets in various ways, leading to a range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are often involved in a variety of biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the wide range of biological activities associated with indole derivatives , the effects could potentially be diverse.
特性
IUPAC Name |
2-[3-(2,2-dimethylpropanoyl)indol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-15(2,3)14(19)11-8-16(9-13(17)18)12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHJLJIDMPOHHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299314.png)
![3-(2-Methyl-benzylsulfanyl)-[1,2,4]thiadiazol-5-ylamine](/img/structure/B1299316.png)

![1-[2-(2-Methoxy-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299324.png)
![1-[2-(4-Chloro-phenoxy)-ethyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1299325.png)

![5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299327.png)
![5-[2-(4-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1299330.png)



